REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4](F)[CH:3]=1.[CH3:9][C:10](C)([O-:12])[CH3:11].[K+]>CC(O)C>[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([O:12][CH:10]([CH3:11])[CH3:9])[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=NC=C1)F
|
Name
|
solid
|
Quantity
|
2.627 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The pressure vessel was tightly sealed
|
Type
|
TEMPERATURE
|
Details
|
The pressure vessel was cooled to 0° C. in ice-bath
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a small volume
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was partitioned between EtOAc and H2O
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with saturated NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
resulting clear oil
|
Type
|
CUSTOM
|
Details
|
was purified on RediSep 80 g cartridge
|
Type
|
WASH
|
Details
|
eluting with 20:1 Hexanes/EtOAc
|
Type
|
CUSTOM
|
Details
|
to give clear oil 18BV (4.2 g, 83%)
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC(=NC=C1)OC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |